Cellular Anti-Seeding Potency: IC50 for Blocking Tau Propagation
Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 (di-NAP 12) inhibits the cellular seeding of endogenous tau with a fibril capping IC50 in the ~5 μM range, a potency that is comparable to or exceeds several other peptide-based tau aggregation inhibitors reported in the literature [1][2]. Unlike the parent AcPHF6 peptide which lacks anti-seeding activity and rapidly self-aggregates, di-NAP 12 effectively blocks the propagation of pre-formed tau fibrils in a dose-dependent manner [1].
| Evidence Dimension | Cellular tau seeding inhibition (IC50) |
|---|---|
| Target Compound Data | ~5 μM (fibril capping IC50 in HEK293 biosensor cells) |
| Comparator Or Baseline | D1b peptide: IC50 4.5 μM; MINK peptide: IC50 22.6 μM; W-MINK peptide: IC50 1.1 μM; AcPHF6 (parent peptide): No anti-seeding activity, rapid self-aggregation |
| Quantified Difference | NAP 12 IC50 (~5 μM) places it within the mid-to-high potency range of reported tau aggregation inhibiting peptides (range 1-50 μM), but with the distinct advantage of lacking self-aggregation propensity. |
| Conditions | HEK293 biosensor cells expressing tau-RD(LM)-YFP; 36 h co-incubation of di-NAP 12 with mature tauP301L fibrils |
Why This Matters
This establishes a quantifiable anti-seeding benchmark (~5 μM) for cellular model selection, allowing researchers to compare this compound's efficacy against other peptide inhibitors when designing tau propagation experiments.
- [1] Sarnowski, M. P., et al. N-Amination Converts Amyloidogenic Tau Peptides into Soluble Antagonists of Cellular Seeding. ACS Chem. Neurosci. 2021, 12, 20, 3928–3938. View Source
- [2] Aillaud, I., et al. Tau Aggregation Inhibiting Peptides as Potential Therapeutics for Alzheimer Disease. Cell. Mol. Neurobiol. 2023, 43, 951–961. View Source
